

Target Profile: -Alanyl-L-Alanine

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Compound of Interest

Compound Name: *beta-alanyl-L-alanine*

CAS No.: 34322-87-7

Cat. No.: B1582257

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Synonyms: 3-Aminopropionyl-L-alanine; L-Alanine, N-(3-aminopropionyl)- CAS: 34322-87-7

Molecular Formula:

Molecular Weight: 160.17 g/mol

Executive Summary: The Structural Probe

-Alanyl-L-Alanine is a synthetic dipeptide analogue of carnosine (

-alanyl-L-histidine) where the L-histidine moiety is replaced by L-alanine. For drug development scientists, this molecule serves two critical functions:

- **Transporter Substrate Probe:** It acts as a substrate for the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), useful for competitive inhibition studies without the imidazole-based side reactions of carnosine.
- **Metabolic Control:** Unlike carnosine, which is rapidly hydrolyzed in human serum by Carnosinase-1 (CN1),

-Alanyl-L-Alanine exhibits distinct metabolic stability profiles, making it a valuable scaffold for designing prodrugs that require systemic circulation before intracellular release.

Physicochemical Architecture

The molecule combines a

-amino acid (

-alanine) with an

-amino acid (L-alanine). This structural isomerism confers unique zwitterionic properties.

Property	Value	Biological Implication
pKa (COOH)	~3.6	Predominantly deprotonated at physiological pH (7.4).
pKa ()	~10.2	Higher basicity than -amino groups due to -position, enhancing H-bond potential.
LogP	-3.8 (Est)	Highly hydrophilic; negligible passive diffusion across lipid bilayers.
Solubility	>50 mg/mL	Excellent aqueous solubility; suitable for high-concentration IV formulations.
Isoelectric Point	~6.9	Exists as a zwitterion at neutral pH, critical for PEPT1 recognition.

Pharmacokinetics & Transporter Kinetics

The utility of

-Alanyl-L-Alanine lies in its interaction with Solute Carrier (SLC) family 15 transporters.

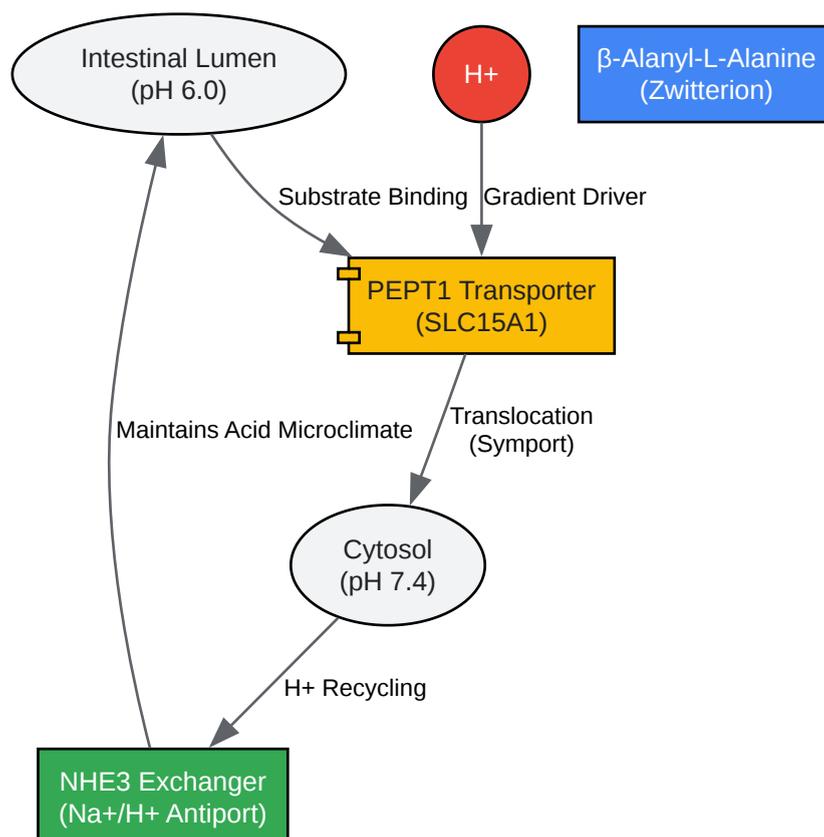
Mechanism of Transport (PEPT1/PEPT2)

Both PEPT1 (intestinal/hepatic) and PEPT2 (renal/neuronal) recognize the peptide bond and the charged termini. The transport is electrogenic, driven by a proton gradient (

symport).

Diagram 1: Proton-Coupled Transport Mechanism This diagram illustrates the symport mechanism utilized by

-Alanyl-L-Alanine to cross the apical membrane of enterocytes.



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[1][2]

Kinetic Parameters

- Affinity (Km):

-Alanyl-L-Alanine is a low-affinity, high-capacity substrate.

- PEPT1 Km: Estimated range 1.0 – 5.0 mM. (Comparable to Gly-Sar).[3][4]

- PEPT2 Km: Typically lower (~50-200 μ M), indicating higher affinity in renal reabsorption.

- Inhibition Constants (Ki): It effectively inhibits the uptake of

-lactam antibiotics (e.g., Cefadroxil) and Valacyclovir, confirming they share the same binding pocket.

Metabolic Stability Profile

A critical differentiator from Carnosine is its susceptibility to hydrolysis.

Serum Stability (CN1 Resistance)

Human Serum Carnosinase (CN1) is a metalloprotease highly specific for the Xaa-His motif.

- Carnosine: Rapidly hydrolyzed (min in serum).
- -Alanyl-L-Alanine: Resistant to CN1. The absence of the imidazole ring prevents effective docking in the CN1 active site. This allows the dipeptide to circulate systemically longer than carnosine.

Cytosolic Stability (CN2/Nonspecific Dipeptidases)

Once inside the cell (enterocyte or hepatocyte), the molecule is subject to Cytosolic Nonspecific Dipeptidase (CN2) and other aminopeptidases.

- Hydrolysis Rate: Moderate.

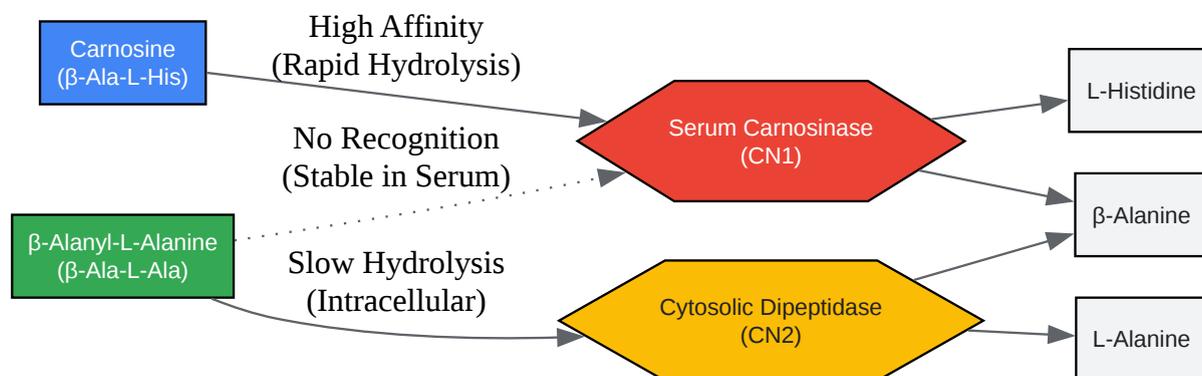
-amino peptides generally show slower hydrolysis kinetics than

-

peptides due to the altered position of the amino terminus relative to the scissile bond.

Diagram 2: Differential Enzymatic Hydrolysis Comparison of metabolic fate between Carnosine and

-Alanyl-L-Alanine.



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Chemical Synthesis Protocol

For research applications requiring high purity (>98%), Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the gold standard.

Reagents

- Resin: 2-Chlorotrityl Chloride Resin (prevents racemization of C-terminal Ala).
- Amino Acids: Fmoc-L-Ala-OH, Fmoc-
-Ala-OH.
- Coupling Agents: HBTU/DIEA or DIC/Oxyma.
- Cleavage: 95% TFA / 2.5% TIS / 2.5%

Step-by-Step Workflow

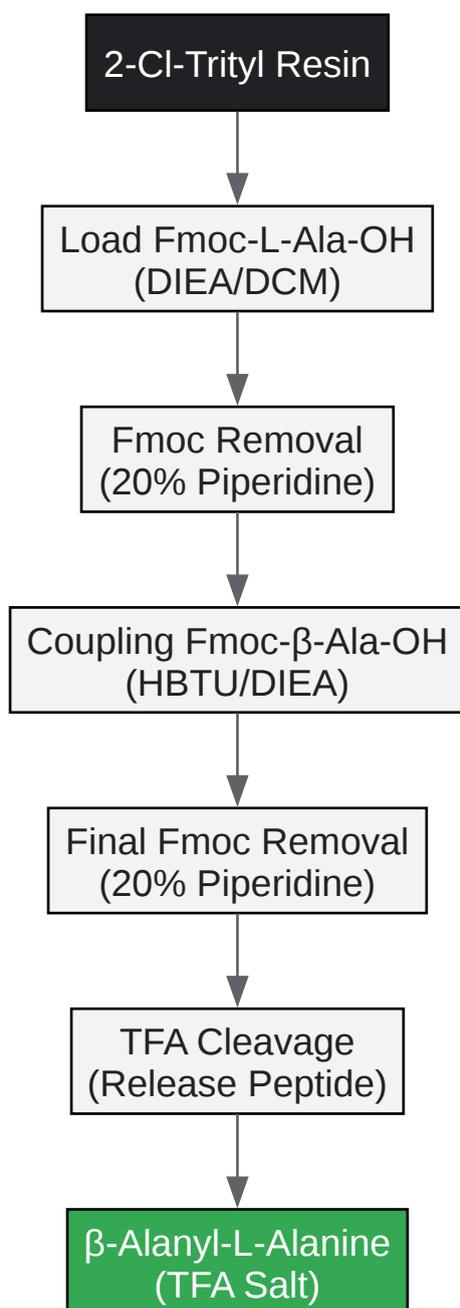
- Loading: Immobilize Fmoc-L-Ala-OH onto resin using DIEA in DCM (1 hr). Cap unreacted sites with MeOH.
- Deprotection 1: 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.
- Coupling: Activate Fmoc-

-Ala-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). Add to resin. Agitate 1 hr.

- Deprotection 2: Remove N-terminal Fmoc (20% Piperidine).
- Cleavage: Treat resin with TFA cocktail for 2 hrs. Precipitate filtrate in cold diethyl ether.
- Purification: Preparative HPLC (C18 column, 0-10% ACN gradient).

-Ala peptides are very polar and elute early.

Diagram 3: Fmoc SPPS Pathway



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Experimental Validation: Transport Assay

To validate

-Alanyl-L-Alanine as a transporter substrate in your lab, use the following Caco-2 inhibition protocol.

Protocol: Competitive Inhibition Assay

Objective: Determine if

-Alanyl-L-Alanine competes for the PEPT1 transporter against the radiolabeled standard

- Cell Culture: Seed Caco-2 cells on 12-well plates. Culture for 21 days to ensure differentiation and PEPT1 expression.
- Buffer Prep: Prepare pH 6.0 uptake buffer (25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM , 0.8 mM , 5 mM Glucose).
- Substrate Prep:
 - Control: 10 μ M
 - Test: 10 μ M + 10 mM -Alanyl-L-Alanine.
- Uptake:
 - Wash cells 2x with warm buffer.
 - Incubate with Control or Test solution for 10 min at 37°C.
- Termination: Aspirate and wash 3x with ice-cold PBS.
- Lysis: Add 1% Triton X-100 or 0.1N NaOH.
- Quantification: Scintillation counting.

- Analysis: If

-Alanyl-L-Alanine is a substrate, radioactivity in the Test wells will be significantly lower (<50%) than Control, indicating competitive inhibition.

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